molecular formula C12H10ClN B13879167 2-Chloro-5-(2-methylphenyl)pyridine CAS No. 41216-07-3

2-Chloro-5-(2-methylphenyl)pyridine

Cat. No.: B13879167
CAS No.: 41216-07-3
M. Wt: 203.67 g/mol
InChI Key: JQVMESOJEFCHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 2-position and a 2-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(2-methylphenyl)pyridine involves the reaction of 2-chloropyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst.

Another method involves the chlorination of 5-(2-methylphenyl)pyridine using thionyl chloride or phosphorus pentachloride. This reaction is carried out under reflux conditions and results in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale versions of the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its scalability and the availability of reagents. Additionally, the chlorination method is employed in cases where the starting materials are more readily available or cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in an inert solvent such as tetrahydrofuran.

Major Products

    Substitution: Formation of 2-amino-5-(2-methylphenyl)pyridine or 2-thio-5-(2-methylphenyl)pyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-methylphenyl)pyridine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

CAS No.

41216-07-3

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-5-(2-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3

InChI Key

JQVMESOJEFCHJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.